molecular formula C19H21FN2O3S B11231489 1-(benzylsulfonyl)-N-(3-fluorophenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B11231489
M. Wt: 376.4 g/mol
InChI Key: AXLKAUSBCBJGHB-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a fluorophenyl group, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the amidation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide . The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the production of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s antifungal activity is attributed to its ability to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other sulfonamide compounds, such as:

The uniqueness of N-(3-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and broad spectrum of biological activities.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H21FN2O3S/c20-17-9-4-10-18(12-17)21-19(23)16-8-5-11-22(13-16)26(24,25)14-15-6-2-1-3-7-15/h1-4,6-7,9-10,12,16H,5,8,11,13-14H2,(H,21,23)

InChI Key

AXLKAUSBCBJGHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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